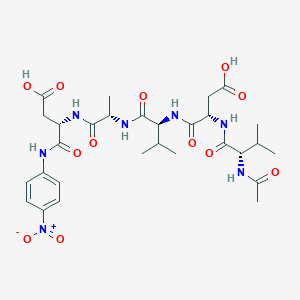

Ac-VDVAD-PNA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ac-VDVAD-pNA (Trifluoressigsäuresalz) ist ein kolorimetrisches Substrat für Caspase-2. Caspase-2 bindet an die Val-Asp-Val-Ala-Asp (VDVAD)-Peptidsequenz und spaltet sie, wodurch p-Nitroanilid (pNA) freigesetzt wird. Dieses kann durch kolorimetrische Detektion bei 405 nm quantifiziert werden, wodurch die Caspase-2-Aktivität gemessen werden kann .

Präparationsmethoden

Die Synthese von this compound (Trifluoressigsäuresalz) erfolgt mittels der Festphasenpeptidsynthese (SPPS)-Methode. Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst typischerweise die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung und Kupplung: Die Schutzgruppe an der Aminosäure wird entfernt und die nächste Aminosäure an die wachsende Kette gekoppelt.

Spaltung und Reinigung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden für diese Verbindung sind nicht weit verbreitet dokumentiert, aber sie folgen wahrscheinlich ähnlichen Prinzipien wie die Laborsynthese, mit Optimierungen für Skalierbarkeit und Effizienz.

Vorbereitungsmethoden

The synthesis of Ac-VDVAD-pNA (trifluoroacetate salt) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified.

Industrial production methods for this compound are not widely documented, but they likely follow similar principles as laboratory synthesis, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Ac-VDVAD-pNA (Trifluoressigsäuresalz) unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Caspase-2 bindet an die Val-Asp-Val-Ala-Asp (VDVAD)-Peptidsequenz und spaltet sie, wodurch p-Nitroanilid (pNA) freigesetzt wird. Diese Reaktion kann durch kolorimetrische Detektion bei 405 nm quantifiziert werden . Die Verbindung kann auch mit geringerer Effizienz durch Caspase-3 und -7 gespalten werden .

Wissenschaftliche Forschungsanwendungen

Ac-VDVAD-pNA (Trifluoressigsäuresalz) wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere bei der Untersuchung von Apoptose und Proteolyse. Seine Hauptanwendung ist als kolorimetrisches Substrat für Caspase-2, wodurch Forscher die Caspase-2-Aktivität durch kolorimetrische Detektion messen können . Diese Verbindung wird auch in Studien verwendet, die sich mit Zelltod, Enzymaktivität und der Charakterisierung von Proteasen befassen .

Wirkmechanismus

Der Wirkmechanismus von this compound (Trifluoressigsäuresalz) beruht auf seiner Rolle als Substrat für Caspase-2. Caspase-2 bindet an die Val-Asp-Val-Ala-Asp (VDVAD)-Peptidsequenz und spaltet sie, wodurch p-Nitroanilid (pNA) freigesetzt wird. Die Freisetzung von p-Nitroanilid kann durch kolorimetrische Detektion bei 405 nm quantifiziert werden, wodurch ein Maß für die Caspase-2-Aktivität ermittelt wird . Dieser Mechanismus ermöglicht es Forschern, die Aktivität und Spezifität von Caspase-2 und anderen verwandten Proteasen zu untersuchen.

Wirkmechanismus

The mechanism of action of Ac-VDVAD-pNA (trifluoroacetate salt) involves its role as a substrate for caspase-2. Caspase-2 binds to the Val-Asp-Val-Ala-Asp (VDVAD) peptide sequence and cleaves it to release p-nitroanilide (pNA). The release of p-nitroanilide can be quantified by colorimetric detection at 405 nm, providing a measure of caspase-2 activity . This mechanism allows researchers to study the activity and specificity of caspase-2 and other related proteases.

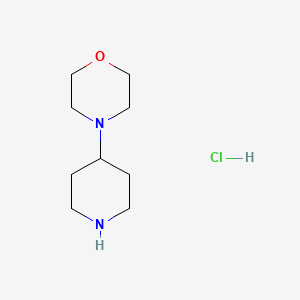

Vergleich Mit ähnlichen Verbindungen

Ac-VDVAD-pNA (Trifluoressigsäuresalz) ähnelt anderen Caspase-Substraten wie Ac-DEVD-pNA und Ac-IETD-pNA. Diese Verbindungen dienen ebenfalls als kolorimetrische Substrate für verschiedene Caspasen, wodurch die Caspase-Aktivität durch kolorimetrische Detektion gemessen werden kann . This compound (Trifluoressigsäuresalz) ist in seiner Spezifität für Caspase-2 einzigartig, wodurch es ein wertvolles Werkzeug für die Untersuchung dieses besonderen Enzyms ist .

Ähnliche Verbindungen

- Ac-DEVD-pNA

- Ac-IETD-pNA

- Ac-LEHD-pNA

Eigenschaften

Molekularformel |

C29H41N7O12 |

|---|---|

Molekulargewicht |

679.7 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C29H41N7O12/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-/m0/s1 |

InChI-Schlüssel |

SIOKOOKURWWOID-PZQVQNRFSA-N |

SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |

Sequenz |

VDVAD |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate](/img/structure/B1632562.png)